4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a thiazole ring, a piperidine ring, and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the piperidine and morpholine moieties. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole, piperidine, or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Scientific Research Applications
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications where its specific chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets within biological systems. These targets can include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine include other thiazole derivatives, piperidine-containing compounds, and morpholine-based molecules. Examples include:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Piperidine-containing compounds: Molecules that feature the piperidine ring but vary in other structural aspects.
Morpholine-based molecules: Compounds that include the morpholine ring but differ in other parts of the structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazole, piperidine, and morpholine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of potential biological activities that may not be present in similar compounds.
Properties
IUPAC Name |
[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-12-15(22-13(2)17-12)11-18-8-9-21-14(10-18)16(20)19-6-4-3-5-7-19/h14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEARHFUJTWNUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.